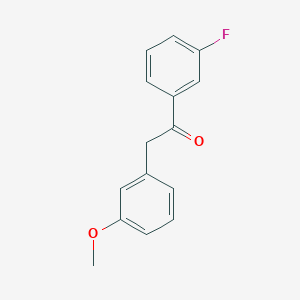

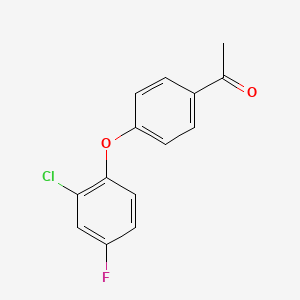

![molecular formula C9H6N4O B1608209 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 272776-07-5](/img/structure/B1608209.png)

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

説明

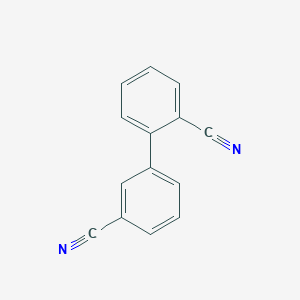

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is an organic compound that belongs to the class of oxadiazoles. It has a molecular formula of C9H6N4O . This compound is used in a wide range of fields due to its unique properties and characteristics.

Synthesis Analysis

Oxadiazoles, including 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The molecular structure of 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline contains a total of 22 bonds, including 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, and 1 Pyridazine .Physical And Chemical Properties Analysis

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline has a boiling point of 376.4ºC at 760 mmHg . Its molecular formula is C9H6N4O, with an average mass of 186.170 Da and a monoisotopic mass of 186.054153 Da .科学的研究の応用

Application in Organic Electronics

Scientific Field

Organic Chemistry

Application Summary

The optoelectronic properties of oxadiazolo-fused phenanthroline derivatives, which are structurally similar to 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline, suggest potential applications in organic electronics .

Methods of Application

These compounds are synthesized and their molecular structures are confirmed by X-ray diffraction analysis. Their optoelectronic properties are investigated through optical and electrochemical measurements.

Results and Outcomes

The studies have revealed that these compounds exhibit remarkable stability and have potential applications in organic electronics due to their favorable optoelectronic properties.

Application in Materials Science

Scientific Field

Materials Science

Application Summary

Multicyclic oxadiazoles, including those similar to 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline, have been synthesized and characterized as energetic materials .

Methods of Application

The synthesis involves creating multicyclic compounds with a 1,2,4-oxadiazole core, aiming for good thermal stability and high density due to their substitution pattern and planar conformation.

Results and Outcomes

The synthesized compounds have shown attractive single crystal densities and thermal stability, making them suitable for applications as energetic materials.

Application in Optoelectronics

Scientific Field

Physics

Application Summary

This compound’s structural analogues have been studied for their optoelectronic properties, which are crucial for applications in light-emitting diodes (LEDs) and solar cells .

Methods of Application

The compound is incorporated into electronic devices and its performance is evaluated through electroluminescence efficiency measurements and device lifetime tests.

Results and Outcomes

The analogues of 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline have shown promising results in improving the efficiency and stability of optoelectronic devices.

Application in High Energy Materials

Scientific Field

Material Science

Application Summary

Oxadiazole rings, which are present in this compound, are known for their application in high energy density materials due to their energetic properties .

Methods of Application

The compound is synthesized and its energetic properties are assessed through calorimetric measurements and sensitivity tests.

Results and Outcomes

Compounds with oxadiazole rings have been found to possess high energy densities, making them suitable for use in explosives and propellants.

Application in Environmental Studies

Application Summary

The environmental behavior of oxadiazole compounds, including their biodegradation and toxicity, is studied to assess their impact on ecosystems .

特性

IUPAC Name |

9-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNRXKLMMDXGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC2=C1C3=NON=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371704 | |

| Record name | 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |

CAS RN |

272776-07-5 | |

| Record name | 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)

![4-[2-(3-Methoxyphenyl)acetyl]benzonitrile](/img/structure/B1608135.png)